

# Flow Chemistry Applications of 4CzIPN

## Photocatalysis: Application Notes and Protocols

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### Compound of Interest

Compound Name: 4CzIPN

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This document provides detailed application notes and protocols for the use of the organic photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (**4CzIPN**) in continuous flow chemistry. The following sections outline key applications, experimental procedures, and quantitative data to facilitate the adoption of these methods in research and development settings.

## Introduction to 4CzIPN in Flow Photocatalysis

**4CzIPN** has emerged as a powerful, metal-free photocatalyst for a variety of organic transformations.<sup>[1]</sup> Its strong oxidizing and reducing capabilities in the excited state, combined with its excellent photostability, make it an ideal candidate for photoredox catalysis.<sup>[2]</sup> Translating these reactions to a continuous flow setup offers numerous advantages, including enhanced reaction efficiency, improved safety, and straightforward scalability. The precise control over reaction parameters such as residence time, light intensity, and temperature in a flow reactor allows for optimization and higher yields of desired products.

## Application 1: Regioselective Hydroformylation of Aryl Olefins

This protocol describes the chemo- and regioselective hydroformylation of aryl olefins using **4CzIPN** as a photocatalyst in a continuous flow system. This method provides a metal-free

alternative to traditional hydroformylation reactions, proceeding via a free radical pathway to yield valuable aldehyde products.[3]

## Quantitative Data

Substrate	Product	Yield (%)	Residence Time (min)	Flow Rate (mL/min)	Temp (°C)	Light Source
Styrene	2-Phenylpropional	up to 90	Not Specified	Not Specified	Ambient	Blue LEDs
4-Methylstyrene	2-(p-tolyl)propional	High	Not Specified	Not Specified	Ambient	Blue LEDs
4-Methoxystyrene	2-(4-methoxyphenyl)propional	High	Not Specified	Not Specified	Ambient	Blue LEDs

## Experimental Protocol

Materials:

- **4CzIPN** (photocatalyst)
- Aryl olefin (e.g., Styrene)
- Diethoxyacetic acid (formylation reagent)
- Solvent (e.g., Acetonitrile)
- Syringe pumps
- Flow reactor (e.g., commercially available microreactor or PFA tubing of known internal diameter and length)
- Blue LED light source (e.g., 450 nm)

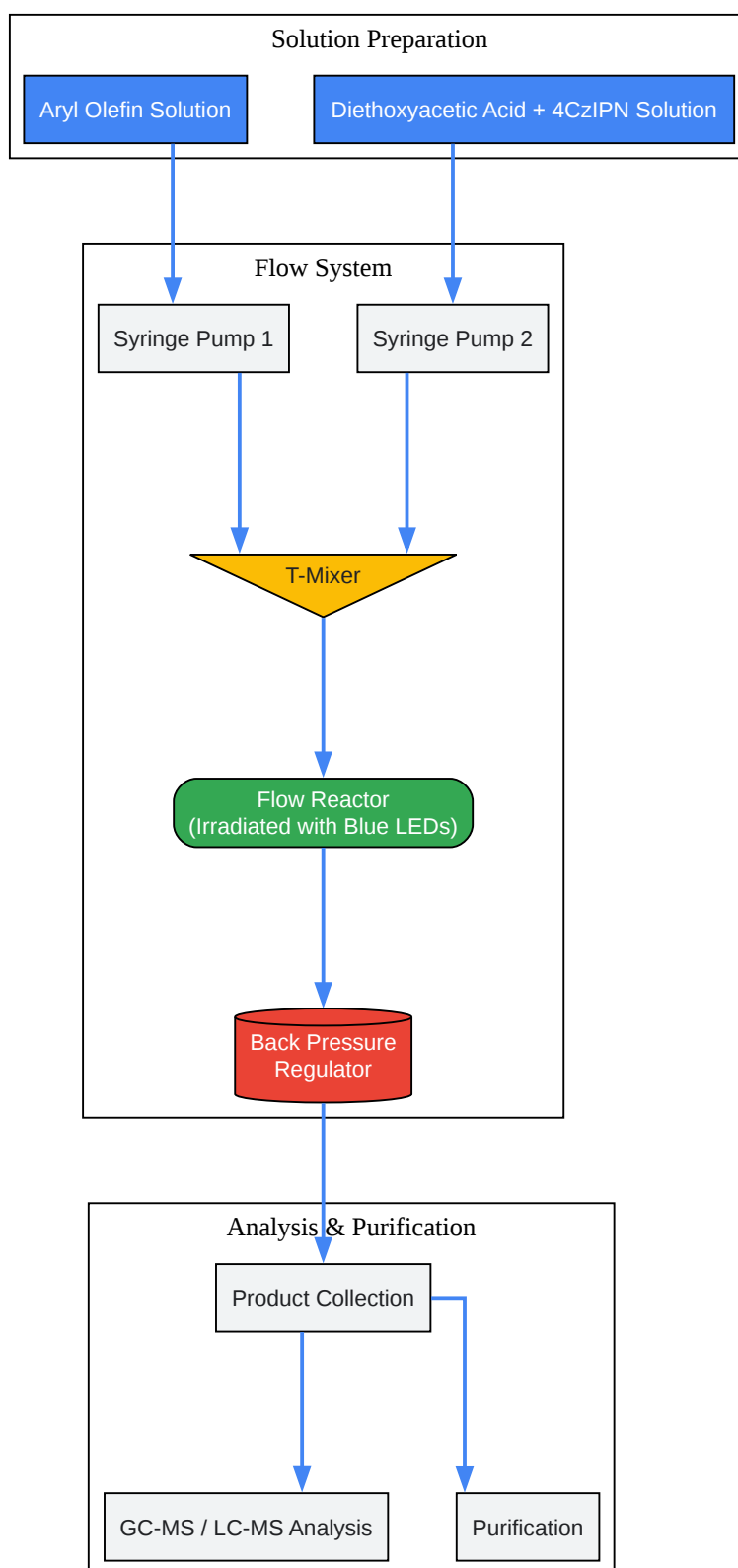
- Back pressure regulator
- Collection vessel

Procedure:

- Solution Preparation:
  - Prepare a stock solution of the aryl olefin in the chosen solvent.
  - Prepare a separate stock solution of diethoxyacetic acid and **4CzIPN** in the same solvent. Ensure all solids are fully dissolved. Degas the solutions by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
- System Setup:
  - Assemble the flow chemistry setup as illustrated in the workflow diagram below.
  - Ensure the flow reactor is positioned to receive uniform irradiation from the blue LED light source.
  - Set the desired temperature for the reactor. For this protocol, ambient temperature is typically sufficient.
  - Set the back pressure regulator to maintain a constant pressure throughout the system, preventing solvent outgassing.
- Reaction Execution:
  - Using separate syringe pumps, introduce the reactant solutions into a T-mixer at the desired flow rates to achieve the target concentrations and residence time within the reactor.
  - Turn on the blue LED light source to initiate the photocatalytic reaction.
  - Allow the system to reach a steady state, which is typically 3-5 times the residence time.
  - Collect the product stream in a collection vessel.

- Work-up and Analysis:
  - The collected product mixture can be analyzed directly by techniques such as GC-MS or LC-MS to determine conversion and yield.
  - For isolation of the product, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

## Workflow Diagram



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Caption: Workflow for the photocatalytic hydroformylation of aryl olefins.

## Application 2: Csp<sup>3</sup>-Csp<sup>2</sup> Cross-Electrophile Coupling

This application note details a dual nickel/photoredox-catalyzed cross-electrophile coupling reaction in continuous flow, enabling the formation of C(sp<sup>3</sup>)-C(sp<sup>2</sup>) bonds. This method is particularly valuable for late-stage functionalization in drug discovery. **4CzIPN** can be employed as a cost-effective organic photocatalyst alternative to traditional iridium-based catalysts.

### Quantitative Data

Aryl Halide	Alkyl Halide	Photocatalyst	Yield (%)	Residence Time (min)	Flow Rate (mL/min)	Temp (°C)	Light Source
Bromo(iodo)arene	Alkylsilicate	Ru(bpy) <sub>3</sub> (PF <sub>6</sub> ) <sub>2</sub>	High	24 h (batch)	N/A	Ambient	Blue LEDs
Bromo(iodo)arene	Alkylsilicate	4CzIPN	Moderate	24 h (batch)	N/A	Ambient	Blue LEDs

Note: Flow chemistry data for this specific reaction with **4CzIPN** is emerging. The batch data suggests feasibility, and flow conditions can be optimized from the protocol below.

### Experimental Protocol

Materials:

- Aryl halide (e.g., bromo(iodo)arene)
- Alkyl halide or alkylsilicate
- Nickel catalyst (e.g., NiCl<sub>2</sub>·dme)
- Ligand (e.g., phenanthroline)
- **4CzIPN**
- Solvent (e.g., DMF)

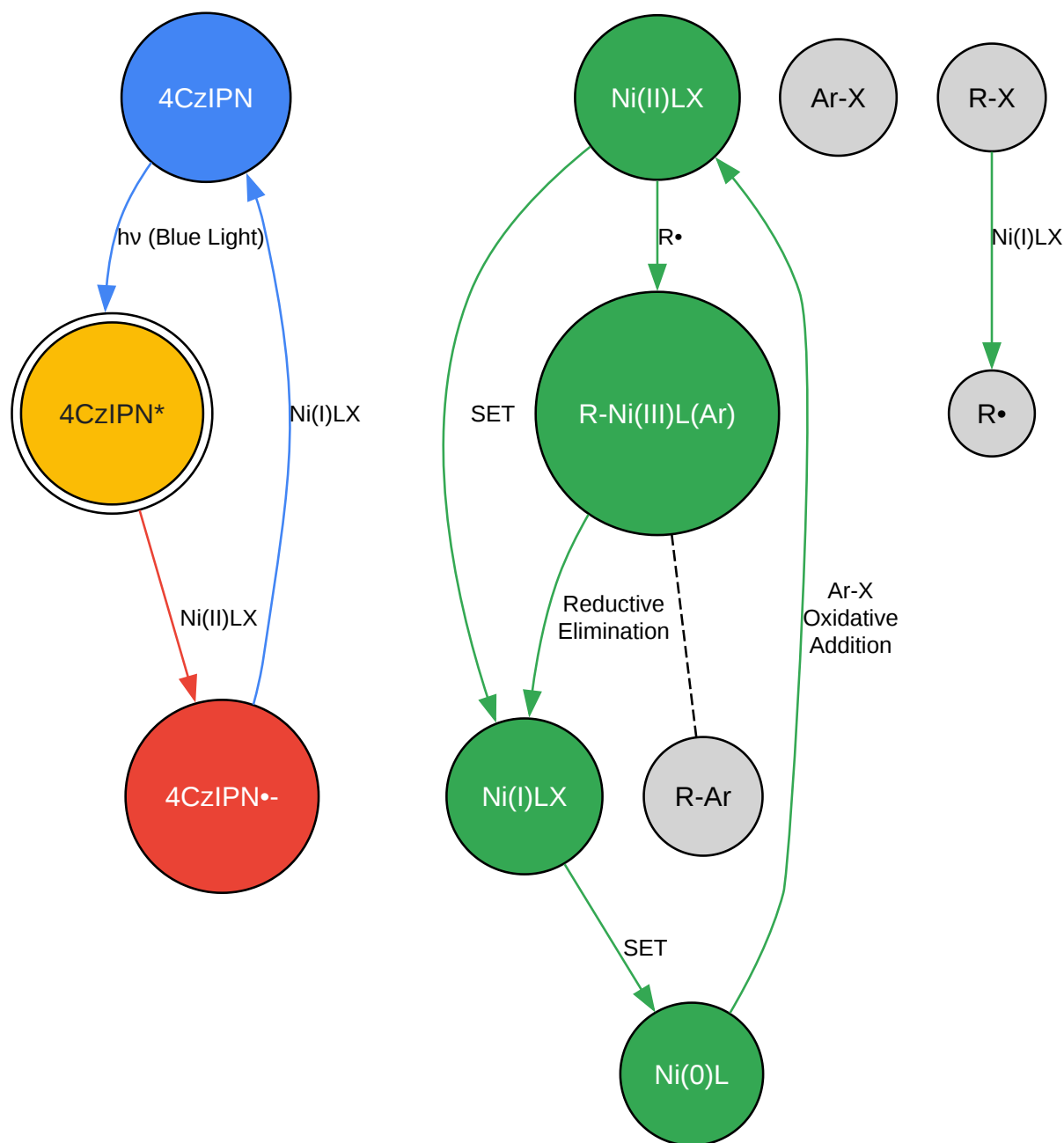
- Syringe pumps
- Flow reactor (e.g., PFA tubing)
- Blue LED light source
- Back pressure regulator
- Collection vessel

Procedure:

- Solution Preparation:
  - In a glovebox, prepare a stock solution containing the aryl halide, alkyl halide, nickel catalyst, ligand, and **4CzIPN** in anhydrous, degassed DMF.
- System Setup:
  - Assemble the flow reactor setup.
  - Irradiate the reactor with a blue LED light source.
  - Maintain the system under an inert atmosphere.
- Reaction Execution:
  - Pump the prepared solution through the flow reactor at a defined flow rate to achieve the desired residence time.
  - Collect the reaction mixture after it passes through the back pressure regulator.
- Work-up and Analysis:
  - Quench the reaction mixture with a suitable reagent.
  - Extract the product with an organic solvent.
  - Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

- Analyze the product by NMR and MS to confirm its identity and purity.

## Photocatalytic Cycle



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Caption: Proposed photocatalytic cycle for Ni/4CzIPN dual catalysis.



## Application 3: $\alpha$ -Trifluoromethoxylation of Ketones

This protocol outlines the visible-light-mediated  $\alpha$ -trifluoromethoxylation of ketones from enol carbonates using **4CzIPN** in a continuous flow system. This method provides rapid access to valuable trifluoromethoxylated compounds.<sup>[4]</sup>

### Quantitative Data

Substrate (Enol Carbonate of)	Product	Yield (%) (Flow)	Residence Time (min)	Flow Rate (mL/min)	Temp (°C)	Light Source
Acetophenone	2,2,2-trifluoro-1-phenylethan-1-one	48	2	Not Specified	Ambient	456 nm LEDs
4'-Methylacetophenone	1-(p-tolyl)-2,2,2-trifluoroethan-1-one	50	2	Not Specified	Ambient	456 nm LEDs
4'-Methoxyacetophenone	1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one	41	2	Not Specified	Ambient	456 nm LEDs

### Experimental Protocol

Materials:

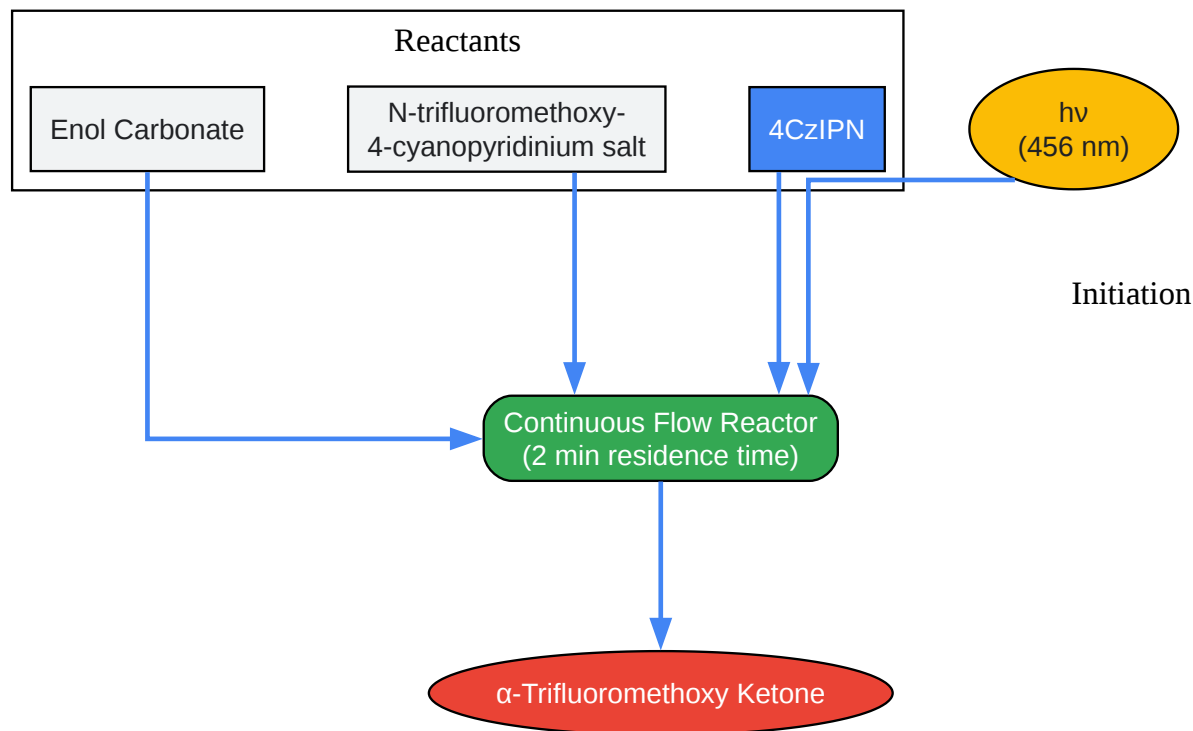
- Enol carbonate of the ketone
- N-trifluoromethoxy-4-cyanopyridinium salt (trifluoromethoxylating reagent)
- **4CzIPN**
- Solvent (e.g., Acetonitrile)

- Syringe pumps
- Flow photoreactor
- 456 nm LED light source
- Back pressure regulator
- Collection vessel

#### Procedure:

- Solution Preparation:
  - Prepare a solution of the enol carbonate, N-trifluoromethoxy-4-cyanopyridinium salt, and **4CzIPN** in acetonitrile.
- System Setup:
  - Set up the flow reactor with the 456 nm LED light source.
- Reaction Execution:
  - Pump the solution through the irradiated flow reactor at a flow rate that corresponds to a 2-minute residence time.
  - Collect the product mixture.
- Work-up and Analysis:
  - Analyze the crude reaction mixture by LCMS.
  - Purify the product by preparative HPLC or column chromatography.

## Reaction Scheme Diagram



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Caption: General scheme for the  $\alpha$ -trifluoromethoxylation of ketones.

## Conclusion

The use of **4CzIPN** in continuous flow photocatalysis offers significant advantages for a range of important organic transformations. The protocols and data presented here provide a starting point for researchers to implement these powerful techniques in their own laboratories. The combination of this versatile organic photocatalyst with the precise control of flow chemistry opens up new avenues for efficient, scalable, and sustainable chemical synthesis.

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